Technical Monograph: (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride
Technical Monograph: (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride
The following technical guide details the chemical identity, synthesis, quality control, and pharmaceutical applications of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. This document is structured to serve as a reference for process chemists and medicinal chemists.
CAS Number: 911372-80-0 Chemical Class: Chiral Aryl Ethylamine Role: Key Pharmaceutical Intermediate / Chiral Building Block
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a high-value chiral intermediate used primarily in the synthesis of small molecule inhibitors targeting kinases and G-protein coupled receptors (GPCRs). Its structural rigidity, provided by the para-substituted benzene ring, combined with the specific stereochemistry of the ethylamine tail, makes it a critical pharmacophore for orienting drug molecules within chiral protein binding pockets.
Core Specifications
| Property | Specification |
| IUPAC Name | 4-[(1S)-1-aminoethyl]benzonitrile hydrochloride |
| CAS Number (HCl Salt) | 911372-80-0 |
| CAS Number (Free Base) | 36244-70-9 |
| Molecular Formula | C₉H₁₀N₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 182.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Chiral Center | C1 of the ethyl group (S-configuration) |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, toluene). |
| Hygroscopicity | Moderate; requires storage under desiccant. |
Advanced Synthetic Methodologies
The synthesis of enantiopure amines is a critical challenge in process chemistry. While classical resolution of racemic mixtures using chiral acids (e.g., L-tartaric acid) was historically common, modern industrial workflows prioritize Asymmetric Biocatalysis for higher yield and atom economy.
Route A: Biocatalytic Transamination (Preferred)
This route utilizes ω-Transaminases (ω-TAs) to convert 4-acetylbenzonitrile directly to the chiral amine. This method avoids heavy metal catalysts and high-pressure hydrogenation.
Mechanism:
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Substrate: 4-Acetylbenzonitrile.
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Amine Donor: Isopropylamine (sacrificial).
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Catalyst: (S)-selective ω-Transaminase (enzyme).
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Cofactor: Pyridoxal-5'-phosphate (PLP).
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Salt Formation: In-situ treatment with anhydrous HCl in dioxane/ethanol.
Route B: Classical Chemical Resolution
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Reductive amination of 4-acetylbenzonitrile to racemic 4-(1-aminoethyl)benzonitrile.
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Fractional crystallization using (2R,3R)-tartaric acid to precipitate the diastereomeric salt.
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Basification and re-acidification with HCl.
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and process flow for the biocatalytic route, which is the industry standard for high-purity (ee > 99%) synthesis.
Caption: Biocatalytic workflow for the asymmetric synthesis of (S)-4-(1-Aminoethyl)benzonitrile HCl, ensuring high enantiomeric excess.
Quality Control & Analytical Characterization
Ensuring the enantiomeric purity of (S)-4-(1-Aminoethyl)benzonitrile HCl is paramount, as the (R)-enantiomer may be inactive or toxic in the final drug product.
Critical Quality Attributes (CQAs)
| Test | Method | Acceptance Criteria | Rationale |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% ee | Prevents off-target effects of the distomer. |
| Assay (Titration) | Argentometric | 98.0% – 102.0% | Confirms stoichiometry of the HCl salt. |
| Residual Solvents | GC-HS | < ICH Q3C Limits | Ensures removal of reaction solvents (e.g., MTBE, Dioxane). |
| Water Content | Karl Fischer | < 1.0% | Controls hygroscopicity and stability. |
Chiral HPLC Protocol (Self-Validating)
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Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 220 nm (Nitrile absorbance).
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Validation: Inject racemic standard first to establish resolution (Rs > 1.5) between (R) and (S) peaks. The (S)-enantiomer typically elutes second on OD-H columns, but this must be confirmed with an authentic standard.
Application in Drug Discovery[1][14]
This compound serves as a "privileged scaffold" in medicinal chemistry. The 4-cyanophenyl group acts as a bioisostere for carbonyls or halogens, participating in hydrogen bonding with arginine or threonine residues in protein active sites.
Potassium Channel Openers
The 4-cyanobenzylamine motif is structurally analogous to the pharmacophore found in ATP-sensitive potassium (K_ATP) channel openers (e.g., Cromakalim analogs). The (S)-configuration often dictates the binding affinity to the sulfonylurea receptor (SUR) subunits, crucial for treating conditions like urge urinary incontinence or hypertension.
Kinase Inhibitors (JAK/STAT Pathway)
Chiral ethylamines are frequently used to link the hinge-binding motif of a kinase inhibitor to the solvent-exposed region. The rigid phenyl ring positions the inhibitor, while the amine forms a salt bridge with aspartate or glutamate residues in the kinase pocket.
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Mechanism: The nitrile group can act as a weak hydrogen bond acceptor, improving selectivity profiles against off-target kinases.
GPCR Ligands
In the design of ligands for serotonin or dopamine receptors, the (S)-4-(1-aminoethyl)benzonitrile moiety mimics the endogenous neurotransmitter's ethylamine tail, providing a rigidified analog that restricts conformational freedom and increases potency.
Handling, Stability, and Safety
Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen). The substance is hygroscopic; exposure to moisture can lead to clumping and hydrolysis of the nitrile over extended periods (though aromatic nitriles are generally robust).
Safety Profile:
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GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Metabolism Warning: While aromatic nitriles are generally stable, metabolic oxidation can theoretically release cyanide ions in rare cases. However, the primary metabolic route is typically N-acetylation or oxidation of the benzylic carbon.
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PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]
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MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules. Available at: [Link]
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Lead Sciences. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS 911372-78-6 Data. Available at: [Link]
Sources
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- 2. (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride - Lead Sciences [lead-sciences.com]
- 3. (S)-1-(4-CYANOPHENYL)ETHANAMINE | 36244-70-9 [chemicalbook.com]
- 4. (S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE [Q00927] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
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